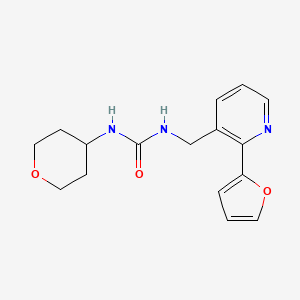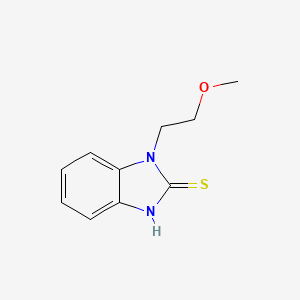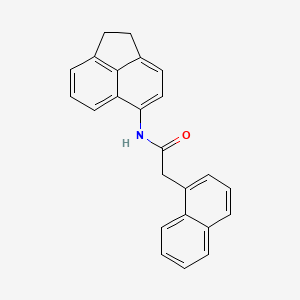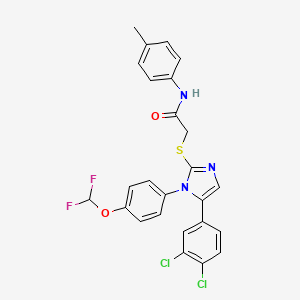![molecular formula C11H14F2N2O B2752848 2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine CAS No. 2201280-11-5](/img/structure/B2752848.png)
2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine” were not found, a sustainable synthesis method has been developed for similar compounds . This method involves electrochemical conversion of nitro groups, which provides direct access to the previously understudied class of N-hydroxy heterocycles .Aplicaciones Científicas De Investigación
Synthesis and Antifolate Properties
2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, through a four-step process and thermal condensation with 2,4,6-triaminopyrimidine, leads to the synthesis of a novel deazaaminopterin analogue. This compound showed potency comparable to methotrexate in vitro for DHFR and L1210 cell growth inhibition. It exhibited a significant transport advantage over methotrexate for influx into L1210 cells and was active against the E 0771 murine mammary solid tumor, suggesting potential antifolate properties for cancer treatment research (Degraw et al., 1992).
Alkylation of Benzene with Cyclic Ethers
Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, leading to the synthesis of phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation. This process highlights the reactivity of cyclic ethers in producing alkylated products, which can be isolated in good to reasonable yields. It indicates the potential for designing biologically active heterocycles by introducing aryloxydifluoromethyl substituents (Molnár et al., 2003).
Synthesis of Thiopyrimidine and Thiazolopyrimidines
A series of novel N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives were synthesized starting from 2-methyl-cyclohexanone and aromatic aldehydes. These compounds were tested as antimicrobial agents, suggesting their potential application in developing new antimicrobial therapies (Hawas et al., 2012).
Multicomponent Synthesis of Pyrimidine Derivatives
A multicomponent reaction involving 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with active methylene compounds demonstrated the synthesis of hydropyrimidine and dihydropyrimidnone derivatives through a cycloaddition reaction mechanism. This efficient and environmentally friendly method offers a simpler experimental procedure for synthesizing a variety of pyrimidine derivatives, which could have applications in drug development and medicinal chemistry (Mohamed et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-8-4-7-14-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRKDLWERTXBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)
![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)
![benzo[d][1,3]dioxol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2752775.png)
![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)

![tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate](/img/structure/B2752779.png)
![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)




